2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
The compound “2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals . The tosyl group (p-toluenesulfonyl) is a good leaving group often used in organic synthesis. The trifluoromethylphenyl group could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Scientific Research Applications
Radiosynthesis for PET Imaging
Compounds within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including those with structural similarities to "2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide", have been reported as selective ligands for imaging the translocator protein (18 kDa) with PET. These compounds, notably DPA-714, have been developed for in vivo imaging using positron emission tomography (PET) through fluorine-18 labeling, indicating potential applications in neurological disorder diagnostics (Dollé et al., 2008).
Crystal Structure Analysis
Research on compounds structurally related to "this compound" has focused on their crystal structures to understand conformation and intramolecular interactions. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal insights into the molecular folding and hydrogen bonding, which are critical for the design of more effective molecules (Subasri et al., 2016).
Pharmacokinetics and Disposition
The pharmacokinetics and disposition of thiouracil derivatives, including PF-06282999, a compound with a structural framework similar to the subject molecule, have been studied for their potential treatment of cardiovascular diseases. These studies provide insights into the physicochemical properties favoring elimination via nonmetabolic routes, highlighting the importance of such properties in predicting human pharmacokinetics and elimination mechanisms (Dong et al., 2016).
Antibacterial and Antifungal Activities
A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides have been synthesized and tested in vitro for antibacterial and antifungal activities. These compounds demonstrated significant activity against a range of microorganisms, indicating their potential as leads for the development of new antimicrobial agents (Devi et al., 2022).
Antioxidant Activity
Studies on the antioxidant activity of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides show promising results. These compounds were synthesized and tested for their ability to scavenge free radicals, with some showing good antioxidant activity, underscoring their potential therapeutic applications (Dhakhda et al., 2021).
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4S2/c1-12-6-8-13(9-7-12)32(29,30)16-10-24-19(26-18(16)28)31-11-17(27)25-15-5-3-2-4-14(15)20(21,22)23/h2-10H,11H2,1H3,(H,25,27)(H,24,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGFWWBUMXFUMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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